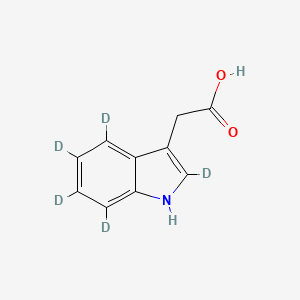
吲哚-2,4,5,6,7-d5-3-乙酸
描述
Indole-2,4,5,6,7-d5-3-acetic acid (ID5-IAA) is a deuterated derivative of the plant hormone, indole-3-acetic acid (IAA). It is a crucial compound in plant growth and development, and its synthesis and application have been extensively studied.
科学研究应用
1. 研究工具和偶联物的开发
吲哚-3-乙酸 (IAA) 是植物中至关重要的激素,也是各种生物体中重要的代谢物,已被改性以创造新的研究工具。5-和 6-(2-氨基乙基)-吲哚-3-乙酸等衍生物已开发用于 IAA 的固定化和载体连接形式。这些衍生物可用于与生化标记或生物相容性分子探针连接,从而拓宽了植物生理学和生物化学研究的范围 (Ilić 等,2005)。
2. 在质谱分析中的应用
C(6)-[苯环]-吲哚-3-乙酸,IAA 的衍生物,已被用作植物中 IAA 定量质谱分析的内标。这种衍生物具有同位素标记不可交换性和与未标记化合物相同的色谱性质等优点,这对于准确可靠的分析结果至关重要 (Cohen 等,1986)。
3. 光毒性和生长抑制研究
吲哚-3-乙酸的光氧化产物的研究,而不是酸本身,已经显示出对大肠杆菌等生物体中细胞生长抑制的显着影响。这项研究提供了对 IAA 及其衍生物对不同物种生长和分化过程的多种影响的见解 (Fukuyama & Moyed,1964)。
4. 调查生长素生物合成
植物激素 IAA 从吲哚-3-乙腈生物合成的研究突出了腈酶在此过程中的作用。这种酶对于水解吲哚-3-乙腈生成 IAA 至关重要,它已从粪产碱杆菌中克隆,为植物中生长素生物合成的分子生物学提供了宝贵的见解 (Kobayashi 等,1993)。
5. 合成和抗氧化活性研究
吲哚-3-乙酸类似物的合成及其抗氧化活性的研究有助于理解化学结构与生物活性之间的关系。这项研究对于开发基于吲哚结构的新型抗氧化剂至关重要 (Naik 等,2011)。
6. 抗真菌和抗菌应用
对 IAA/二醇基 pH 敏感生物大分子的研究为抗真菌、抗菌和抗氧化领域开辟了潜在的应用。这些生物聚合物表现出可调节的生物特性,表明它们在防止绷带、导管和类似产品感染等医疗应用中的用途 (Chitra 等,2017)。
作用机制
Target of Action
The primary target of Indole-2,4,5,6,7-d5-3-acetic acid , also known as 3-Indoleacetic acid-D5 , is the auxin receptor in plants . Auxins are a class of plant hormones, among which 3-Indoleacetic acid (IAA) is the most common and naturally occurring .
Mode of Action
The compound interacts with its target by binding to the auxin receptor, triggering a series of cellular responses that lead to changes in plant growth and development . These changes include cell elongation, cell division, and various other aspects of plant growth and development .
Biochemical Pathways
The action of Indole-2,4,5,6,7-d5-3-acetic acid affects several biochemical pathways. The most significant of these is the auxin signaling pathway, which regulates almost all aspects of plant growth and development . Other pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .
Result of Action
The molecular and cellular effects of Indole-2,4,5,6,7-d5-3-acetic acid’s action are diverse, given its role as a plant hormone. It can affect cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .
属性
IUPAC Name |
2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOVTRFCIGRIMH-SNOLXCFTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710429 | |
| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76937-78-5 | |
| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(3,4-Dimethylphenyl)amino]methyl}phenol](/img/structure/B6596080.png)


![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)
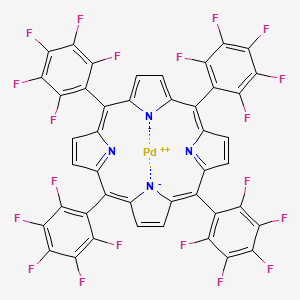
![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)
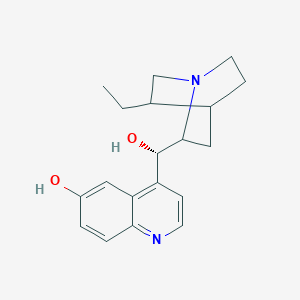
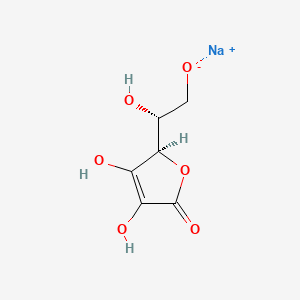
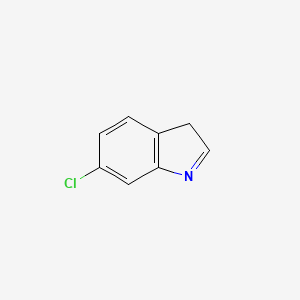
![Ethanesulfonamide, 2-(diethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B6596148.png)

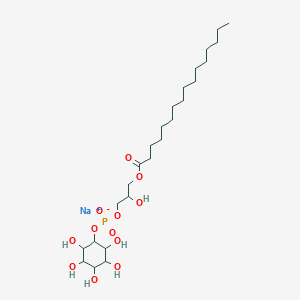
![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)
![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)